3-Bromo-4-[(4-cyclopropyl-3-oxopiperazin-1-yl)methyl]benzonitrile
Description
3-Bromo-4-[(4-cyclopropyl-3-oxopiperazin-1-yl)methyl]benzonitrile is an organic compound that features a bromine atom, a nitrile group, and a piperazine ring with a cyclopropyl substituent
Properties
IUPAC Name |
3-bromo-4-[(4-cyclopropyl-3-oxopiperazin-1-yl)methyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3O/c16-14-7-11(8-17)1-2-12(14)9-18-5-6-19(13-3-4-13)15(20)10-18/h1-2,7,13H,3-6,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZNJTNSXMHVRSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCN(CC2=O)CC3=C(C=C(C=C3)C#N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-[(4-cyclopropyl-3-oxopiperazin-1-yl)methyl]benzonitrile typically involves multiple steps:
Nitrile Introduction: The nitrile group can be introduced via a Sandmeyer reaction, where an aryl amine is converted to a diazonium salt, followed by substitution with a cyanide ion (CN⁻).
Piperazine Derivative Formation: The piperazine ring with a cyclopropyl substituent can be synthesized separately and then coupled to the brominated benzonitrile through nucleophilic substitution or other coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in 3-Bromo-4-[(4-cyclopropyl-3-oxopiperazin-1-yl)methyl]benzonitrile can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides. Reduction reactions can also occur, potentially reducing the nitrile group to an amine.
Coupling Reactions: The nitrile group can participate in various coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN₃), potassium thiolate (KSR), or alkoxides (RO⁻) in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or ethers.
Oxidation Products: N-oxides of the piperazine ring.
Reduction Products: Amines derived from the nitrile group.
Scientific Research Applications
Chemistry
In organic synthesis, 3-Bromo-4-[(4-cyclopropyl-3-oxopiperazin-1-yl)methyl]benzonitrile serves as a versatile intermediate for the construction of more complex molecules. Its functional groups allow for diverse chemical transformations, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
This compound is of interest in medicinal chemistry for its potential as a pharmacophore. The piperazine ring is a common motif in many drugs, and the presence of a nitrile group can enhance binding affinity to biological targets. Research may focus on its potential as an anticancer, antiviral, or antibacterial agent.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a building block for specialty chemicals. Its unique structure may impart desirable properties to polymers or other advanced materials.
Mechanism of Action
The mechanism by which 3-Bromo-4-[(4-cyclopropyl-3-oxopiperazin-1-yl)methyl]benzonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, while the piperazine ring can enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-nitrobenzonitrile: Similar in structure but with a nitro group instead of a piperazine ring.
3-Bromo-4-(methylamino)benzonitrile: Contains a methylamino group instead of the piperazine ring.
4-Cyclopropyl-3-oxopiperazine derivatives: Compounds with similar piperazine rings but different substituents on the benzene ring.
Uniqueness
3-Bromo-4-[(4-cyclopropyl-3-oxopiperazin-1-yl)methyl]benzonitrile is unique due to the combination of a bromine atom, a nitrile group, and a piperazine ring with a cyclopropyl substituent. This combination of functional groups provides a unique set of chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
